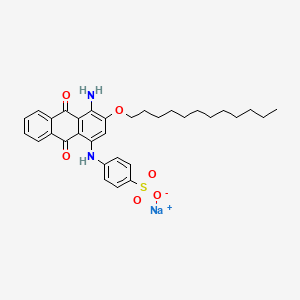
6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are known to have a wide spectrum of biological activity . They are prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, and they react with active methylene nitriles . These derivatives are useful as drug precursors or perspective ligands .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline . This reaction affords the desired derivatives, which are then used in various applications .
Chemical Reactions Analysis
The chemical reactions involving 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives include their reaction with active methylene nitriles . This reaction is useful in the synthesis of these derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, are as follows: It has a molecular weight of 153.13500, a density of 1.381g/cm3, and a boiling point of 329.6ºC at 760mmHg . Its molecular formula is C7H7NO3 .
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Applications : Various carboxylic esters and lactones can be synthesized using 2-methyl-6-nitrobenzoic anhydride with triethylamine and catalytic amounts of 4-(dimethylamino)pyridine. These methods are applicable to the synthesis of complex molecules, demonstrating the utility of nitro-substituted compounds in organic synthesis (Shiina et al., 2002); (Shiina et al., 2004).
Material Science and Biochemistry Applications : Nitroxide spin-labeled compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid have shown potential as inducers in peptides and as probes due to their rigidity and stability. Such compounds are useful in material science for their unique properties that can be applied in various experimental setups (Toniolo et al., 1998).
Supramolecular Chemistry : The combination of aromatic carboxylic acids with flexible bis(benzimidazole) derivatives leads to the synthesis of co-crystals, which are characterized by their supramolecular structures. Such structures are stabilized by hydrogen bonds and π-π interactions, demonstrating the application of nitro-substituted compounds in the formation of complex molecular architectures (Wu et al., 2020).
Safety and Hazards
The safety and hazards associated with 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid include skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid inhalation of dust/vapor and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a reactive nitrogen species involved in inflammation and cellular signaling . Additionally, this compound interacts with proteins involved in cellular metabolism, potentially affecting metabolic pathways and energy production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting nitric oxide synthase, it reduces the levels of nitric oxide, thereby modulating inflammatory responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in stress responses . This modulation of gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of nitric oxide synthase, it prevents the enzyme from catalyzing the production of nitric oxide . This binding interaction is facilitated by the nitro and carboxylic acid groups, which form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues . Additionally, this compound can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of nitric oxide production and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. This compound interacts with enzymes such as nitric oxide synthase and superoxide dismutase, affecting the production of reactive oxygen and nitrogen species . These interactions can lead to changes in metabolic flux and the levels of metabolites involved in cellular stress responses . Additionally, this compound can influence the activity of enzymes involved in energy production, potentially affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular stress responses . Additionally, it can be transported into the nucleus, where it affects gene expression by modulating the activity of transcription factors . The localization of this compound is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Properties
IUPAC Name |
6-methyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-5(9(13)14)2-4(7(11)12)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZYXLETRLZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650109 | |
| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-73-3 | |
| Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,6-Dichlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1630209.png)
![1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1630210.png)






![2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630220.png)
![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)

![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)
